REACTION_CXSMILES
|
BrN1C(=[O:7])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:21]([O:23][C:24](=[O:33])[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[CH:27]=1)[CH3:22]>C(Cl)(Cl)Cl>[CH2:21]([O:23][C:24](=[O:33])[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH:32]=[O:7])[CH:27]=1)[CH3:22]
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)C)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
WASH
|
Details
|
washed sequentially with saturated aqueous sodium bicarbonate solution (2×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in nitrogen
|
Type
|
CUSTOM
|
Details
|
degassed dimethylsulfoxide (50 mL) and sodium bicarbonate (13.5 g)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
poured into brine (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica
|
Type
|
WASH
|
Details
|
eluting with 10% diethyl ether in iso-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |